1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one
Description
1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one is a complex organic compound featuring a unique combination of heterocyclic structures
Properties
IUPAC Name |
1-[2-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c22-13(10-21-8-2-6-17-16(21)23)20-7-1-3-12(9-20)14-18-15(24-19-14)11-4-5-11/h2,6,8,11-12H,1,3-5,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOAJMUNRNKRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=NC2=O)C3=NOC(=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This step often involves the cyclization of a suitable precursor, such as a nitrile oxide, with a cyclopropyl group to form the 1,2,4-oxadiazole ring.
Piperidine ring attachment: The oxadiazole derivative is then reacted with a piperidine derivative under conditions that promote nucleophilic substitution.
Pyrimidinone formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxides or hydroxylated derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine or pyrimidinone rings, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, under conditions such as reflux in an appropriate solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but can include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs.
Scientific Research Applications
1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interaction with biological targets.
Medicine: Explored for its therapeutic potential, particularly in the treatment of infectious diseases and as an anti-inflammatory agent.
Mechanism of Action
The mechanism by which 1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1,2,4-Oxadiazole derivatives:
Piperidine derivatives: Compounds containing the piperidine ring are widely studied for their pharmacological properties.
Pyrimidinone derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.
Uniqueness: 1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one is unique due to the combination of these three distinct heterocyclic structures within a single molecule, which can result in unique chemical and biological properties not seen in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
